molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2740680
CAS No.: 1326904-06-6
M. Wt: 442.431
InChI Key: SNPORZDHVLBDBG-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative functionalized with a 1,2,4-oxadiazole ring and two 4-methoxyphenyl substituents. Quinazoline derivatives are a well-studied class of heterocyclic compounds, recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The incorporation of the 1,2,4-oxadiazole moiety enhances structural rigidity and may improve binding affinity to biological targets due to its electron-deficient nature . The 4-methoxyphenyl groups likely influence solubility and metabolic stability, as methoxy substituents are known to modulate lipophilicity and resistance to oxidative degradation .

Properties

CAS No.

1326904-06-6

Molecular Formula

C24H18N4O5

Molecular Weight

442.431

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30)

InChI Key

SNPORZDHVLBDBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinazoline core .
  • Substituents including methoxy and oxadiazole groups , which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1270
Escherichia coli1175
Candida albicans1077

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluating a series of quinazoline derivatives found that those with oxadiazole substitutions had enhanced antiproliferative effects against various cancer cell lines. The compound's effectiveness was compared to standard treatments, revealing a GI50 value of approximately 26 nM , which indicates significant potency .

Case Study: Antiproliferative Effects

In a specific case study involving several quinazoline derivatives:

  • The compound was tested against four different cancer cell lines.
  • It demonstrated superior activity compared to Erlotinib (GI50 = 33 nM), suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:

  • Bacterial Gyrase and Topoisomerase IV Inhibition : Similar compounds have been shown to act as fluoroquinolone-like inhibitors, which are critical targets in bacterial infections .
  • Cell Cycle Interference : The presence of the oxadiazole moiety is believed to enhance the interaction with cellular targets involved in the regulation of the cell cycle, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity:

  • The incorporation of oxadiazole rings at positions 1 and 3 has been associated with increased potency against both microbial and cancerous cells.
  • Substituents such as methoxy groups enhance solubility and bioavailability, further improving efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy as an antimicrobial agent. In particular, quinazoline derivatives have been shown to possess significant antibacterial properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and tested against both Gram-positive and Gram-negative bacterial strains. The results indicated that certain compounds exhibited moderate to significant antibacterial activity compared to standard drugs .

Key Findings:

  • Activity Against Bacteria: Compounds derived from quinazoline structures were effective inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
  • Broad Spectrum: Among the tested derivatives, some demonstrated a broad bioactive spectrum against various bacterial strains .

Antifungal Properties

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity. Studies have reported that certain derivatives show promise against fungal pathogens such as Candida albicans and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the chemical structure can enhance antifungal efficacy .

Notable Results:

  • Significant Inhibition: Specific derivatives exhibited low minimum inhibitory concentration (MIC) values against fungal strains, indicating strong antifungal properties .

Synthesis and Characterization

The synthesis of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves several chemical reactions that allow for the formation of this complex structure. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .

Synthesis Overview:

  • Reagents Used: Common reagents include various acids and bases that facilitate the formation of oxadiazole rings and quinazoline structures.
  • Characterization Techniques: The synthesized compounds are analyzed using IR and NMR spectroscopy to confirm their structural integrity .

Future Research Directions

The promising results associated with this compound suggest several avenues for future research:

  • Optimization of Structure: Further modifications to enhance antibacterial and antifungal activities could lead to more effective therapeutic agents.
  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of these compounds.
  • Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their antimicrobial effects could provide insights into their potential as drug candidates.

Chemical Reactions Analysis

Cyclization Reactions

The oxadiazole ring in this compound is synthesized via cyclization reactions. A common method involves reacting hydrazide intermediates with carbon disulfide (CS₂) under alkaline conditions:

Reagents Conditions Product Yield Reference
CS₂, KOHReflux (ethanol, 6–8 h)Oxadiazole ring formation via intramolecular cyclization72–78%

The reaction proceeds through the formation of a thioamide intermediate, followed by cyclization to yield the stable 1,2,4-oxadiazole moiety . Spectroscopic data (¹H-NMR, IR) confirm the loss of hydrazide protons and emergence of oxadiazole-specific signals .

Alkylation Reactions

The quinazoline nitrogen atoms undergo alkylation with halogenated reagents:

Reagent Conditions Substitution Site Product Yield Reference
Benzyl chlorideK₂CO₃, DMF, 25°C, 12 hN-1 and N-3 positionsBis-benzylated quinazoline derivative65%
Methyl iodideNaH, THF, 0°C, 4 hN-3 positionMono-methylated analog58%

Alkylation enhances lipophilicity, which correlates with improved antimicrobial activity . Mass spectrometry (EI-MS) validates molecular weight increases post-alkylation .

Condensation Reactions

The compound reacts with aromatic aldehydes to form Schiff base derivatives:

Aldehyde Conditions Product Application Reference
4-MethoxybenzaldehydeAcetic acid, reflux, 3 hArylidene-linked quinazoline analogAnticancer screening
2-HydroxybenzaldehydeEthanol, RT, 24 hSalicylaldehyde-condensed derivativeAntioxidant activity evaluation

These derivatives exhibit extended π-conjugation, confirmed via UV-Vis spectroscopy . The 4-methoxy-substituted analog shows moderate activity against Staphylococcus aureus (MIC: 70 mg/mL) .

Oxidation and Reduction

The oxadiazole ring demonstrates stability under mild redox conditions but reacts vigorously with strong agents:

Reagent Conditions Reaction Outcome Reference
H₂O₂ (30%)RT, 2 hOxidation of oxadiazole sulfur atomsPartial decomposition
NaBH₄Methanol, 0°C, 1 hReduction of carbonyl groups on quinazolineUnstable intermediates formed

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with oxadiazole thermal stability.

Acid/Base-Mediated Reactions

The compound undergoes hydrolysis under extreme pH conditions:

Condition Reaction Product Mechanism Reference
HCl (6M), reflux, 6 hCleavage of oxadiazole ringQuinazoline dicarboxylic acidAcid-catalyzed hydrolysis
NaOH (2M), reflux, 4 hSaponification of ester substituentsWater-soluble sodium carboxylateBase-mediated ester hydrolysis

Hydrolysis products are characterized via LC-MS and IR spectroscopy .

Heterocyclic Functionalization

The quinazoline core reacts with heterocyclic amines to form hybrid structures:

Reagent Conditions Product Bioactivity Reference
2-AminothiazoleDMF, 120°C, 8 hThiazole-fused quinazoline analogAnticonvulsant activity
1H-Pyrazole-4-boronic acidPd catalysis, Suzuki couplingPyrazole-substituted derivativeKinase inhibition potential

These hybrids demonstrate enhanced binding to biological targets, as shown in molecular docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its dual heterocyclic system (quinazoline-dione and 1,2,4-oxadiazole) and symmetrical 4-methoxyphenyl substitution . Below is a comparison with key analogues from literature:

Compound Name / Class Core Structure Substituents / Modifications Reported Activities References
Target Compound Quinazoline-2,4-dione 7-position: 1,2,4-oxadiazole with 4-methoxyphenyl; 3-position: 4-methoxyphenyl Theoretical: Anticancer potential (via quinazoline-oxadiazole synergy)
4-(3-Methoxyphenyl)-1,2,4-triazol-5-one 1,2,4-Triazole 4-(3-methoxyphenyl); 3-(4-methoxyphenylethyl) Antimicrobial, analgesic
4-Amino-3-(4-hydroxyphenyl)-1,2,4-triazol-5-one 1,2,4-Triazole 4-amino; 3-(4-hydroxyphenyl) Metal coordination, antiviral
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1,2,4-triazole-5-thione 1,2,4-Triazole-thione Thione group; 3-methoxybenzyl and 2-methoxyphenyl Unspecified (structural focus)
2-Substituted phenyl-5-(1-(piperidin-4-yl)-1,2,3-triazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Piperidinyl-triazole hybrid Anticancer (enzyme inhibition)
Quinazolin-4(3H)-ones with thiadiazole Quinazolinone + thiadiazole 3-[5-substituted phenyl-thiadiazole-2-yl] Antibacterial, antifungal

Key Structural Differences :

  • Substituent Symmetry : The symmetrical 4-methoxyphenyl groups contrast with asymmetrical substitutions in triazole-thiones or hydroxyphenyl-triazoles , which may alter pharmacokinetics.
  • Hybrid Systems : Compared to piperidinyl-oxadiazole hybrids , the lack of a basic nitrogen in the target compound could reduce off-target interactions.

Research Findings and Implications

Pharmacological Advantages
  • Selectivity : The dual heterocyclic system may offer higher selectivity for cancer cell lines (e.g., MDA-MB-231 in ) compared to simpler triazoles .
  • Synergistic Effects : The 1,2,4-oxadiazole’s electron deficiency could augment DNA binding, while the quinazoline-dione scaffold provides a planar structure for intercalation .
Limitations and Challenges
  • Synthetic Complexity : The symmetrical substitution pattern requires multi-step synthesis, contrasting with simpler triazole derivatives .
  • Solubility : High lipophilicity from methoxyphenyl groups may limit aqueous solubility, necessitating formulation optimization.

Q & A

What are the common synthetic routes for preparing quinazoline-dione derivatives with 1,2,4-oxadiazole substituents?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions:

  • Cyclization of hydrazides : Hydrazide intermediates are cyclized using reagents like POCl₃ or P₂S₅ under reflux conditions (e.g., 120°C for oxadiazole formation) .
  • Solvent optimization : Mixtures of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) are used to enhance reaction efficiency, as demonstrated in thiazolidinone syntheses .
  • Base-catalyzed cyclization : For ferrocenyl-substituted derivatives, intermediates like 2-(ferrocenecarboxamido)benzamide undergo cyclization with bases to form quinazolinone cores .

How are structural confirmations performed for such compounds?

Level: Basic
Answer:
Key characterization methods include:

  • X-ray crystallography : Used to resolve molecular geometries, as seen in triazole derivatives (e.g., C–H···O hydrogen bonding patterns in 4-quinazolinones) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects, such as methoxy group splitting patterns (δ 3.8–4.0 ppm) and oxadiazole ring protons .
  • Mass spectrometry : High-resolution MS confirms molecular weights (e.g., [M+H]+ peaks for oxadiazole-thiones) .

How can synthetic yields be optimized for oxadiazole ring formation in such derivatives?

Level: Advanced
Answer:
Yield optimization strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time and improves homogeneity, as shown in oxadiazole-thione syntheses (e.g., 85% yield with molecular sieves) .
  • Stoichiometric adjustments : Excess oxocompounds (e.g., 0.03 mol vs. 0.01 mol thiosemicarbazide) drive cyclization to completion .
  • Catalyst screening : Phosphorus-based catalysts (e.g., P₂S₅) enhance thionation efficiency in quinazoline-thione derivatives .

What strategies address contradictions in biological activity data across studies?

Level: Advanced
Answer:
To resolve discrepancies:

  • Standardized assays : Use uniform protocols (e.g., COX-2 inhibition assays at 10 µM) to compare anti-inflammatory activity .
  • Purity validation : HPLC analysis (≥95% purity) ensures activity correlations are not confounded by impurities .
  • Substituent-effect studies : Structure-activity relationship (SAR) analyses differentiate activity trends, such as enhanced antimicrobial activity with electron-withdrawing groups on oxadiazoles .

How can DFT studies aid in understanding electrochemical properties of quinazoline-dione derivatives?

Level: Advanced
Answer:
DFT applications include:

  • Redox behavior modeling : Computations assign oxidation sites (e.g., ferrocene units in 2-ferrocenyl-4(3H)-quinazolinone) and predict one-electron transfer processes .
  • Crystal-state simulations : Reproduce experimental geometries (e.g., bond lengths within 0.01 Å accuracy) to validate X-ray data .
  • Electronic structure analysis : Frontier molecular orbitals (HOMO/LUMO) clarify charge transfer mechanisms relevant to bioactivity .

What are the typical biological targets evaluated for these compounds?

Level: Basic
Answer:
Common targets include:

  • Anti-inflammatory : Inhibition of COX-2 and IL-6 in quinazolinone derivatives .
  • Antimicrobial : Oxadiazole-thiones tested against Candida albicans (MIC = 8–32 µg/mL) via ergosterol biosynthesis disruption .
  • Enzyme targets : Thiazolidinediones evaluated for PPAR-γ agonism in diabetes models .

What analytical challenges arise in distinguishing tautomeric forms of quinazoline-dione derivatives?

Level: Advanced
Answer:
Challenges and solutions:

  • Tautomer equilibrium : Use temperature-dependent NMR (e.g., 298 K vs. 313 K) to observe keto-enol shifts .
  • X-ray crystallography : Resolves tautomeric states unambiguously, as seen in 4-quinazolinone structures .
  • Computational validation : DFT calculations predict dominant tautomers based on Gibbs free energy differences .

How do substituent variations on the oxadiazole ring affect bioactivity?

Level: Advanced
Answer:
Key trends include:

  • Electron-withdrawing groups : Nitro or chloro substituents enhance antifungal activity by increasing electrophilicity .
  • Methoxy groups : Improve solubility and bioavailability but may reduce binding affinity to hydrophobic enzyme pockets .
  • Bulkier substituents : Steric hindrance from groups like 4-chlorophenyl can decrease antimicrobial potency .

Table 1: Representative Bioactivity Data

Compound ClassTarget ActivityIC₅₀/MICReference
Quinazolinone-thionesAntifungal (C. albicans)8–32 µg/mL
Oxadiazole-quinazolinonesAnti-inflammatoryCOX-2 IC₅₀ = 12 µM
ThiazolidinedionesPPAR-γ activationEC₅₀ = 0.8 µM

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